

A Technical Guide to the Spectroscopic Data of 5-Bromo-2-phenylbenzimidazole

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Compound of Interest

Compound Name: 5-Bromo-2-phenylbenzimidazole

Cat. No.: B157647

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This guide provides an in-depth overview of the spectroscopic data for **5-Bromo-2-phenylbenzimidazole**, a significant heterocyclic compound in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.

Molecular Structure

Chemical Name: 5-Bromo-2-phenyl-1H-benzimidazole CAS Number: 1741-50-0[1][2][3][4]

Molecular Formula: C₁₃H₉BrN₂[1][2] Molecular Weight: 273.13 g/mol [1][2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **5-Bromo-2-phenylbenzimidazole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of **5-Bromo-2-phenylbenzimidazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
13.15	s	-	1H	N-H (imidazole)
8.19-8.17	m	-	2H	Phenyl H
7.80	s	-	1H	Benzimidazole H
7.59-7.51	m	-	4H	Phenyl H & Benzimidazole H
7.36-7.35	dd	$J_1=9.0, J_2=8.4$	1H	Benzimidazole H

Solvent: DMSO- d_6 , Spectrometer Frequency: 600 MHz[5]

Table 2: ^{13}C NMR Spectroscopic Data of **5-Bromo-2-phenylbenzimidazole**

Chemical Shift (δ) ppm	Assignment
152.93	C=N (imidazole)
130.71	Aromatic C
130.11	Aromatic C
129.49	Aromatic C
127.08	Aromatic C
125.45	Aromatic C
114.74	Aromatic C

Solvent: DMSO- d_6 , Spectrometer Frequency: 150 MHz[5]

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of **5-Bromo-2-phenylbenzimidazole**

Wavenumber (cm ⁻¹)	Functional Group
3435	N-H Stretch
1617	C=N Stretch

Sample Preparation: KBr pellet[5]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of **5-Bromo-2-phenylbenzimidazole**

Ionization Mode	Calculated [M+H] ⁺	Found [M+H] ⁺
ESI	273.0022	273.0019

[5]

Experimental Protocols

The data presented in this guide were obtained through established experimental procedures for the synthesis and characterization of benzimidazole derivatives.

A general and widely adopted method for the synthesis of 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or aldehyde. For **5-Bromo-2-phenylbenzimidazole**, this typically involves the reaction of 4-bromo-o-phenylenediamine with benzoic acid.

- **Reaction Setup:** In a round-bottom flask, 4-bromo-o-phenylenediamine (1.0 equivalent) and benzoic acid (1.0-1.2 equivalents) are combined.
- **Acid Catalysis:** A catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), is added to the mixture.[6]
- **Heating:** The reaction mixture is heated under reflux for a period of 2 to 6 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[6]

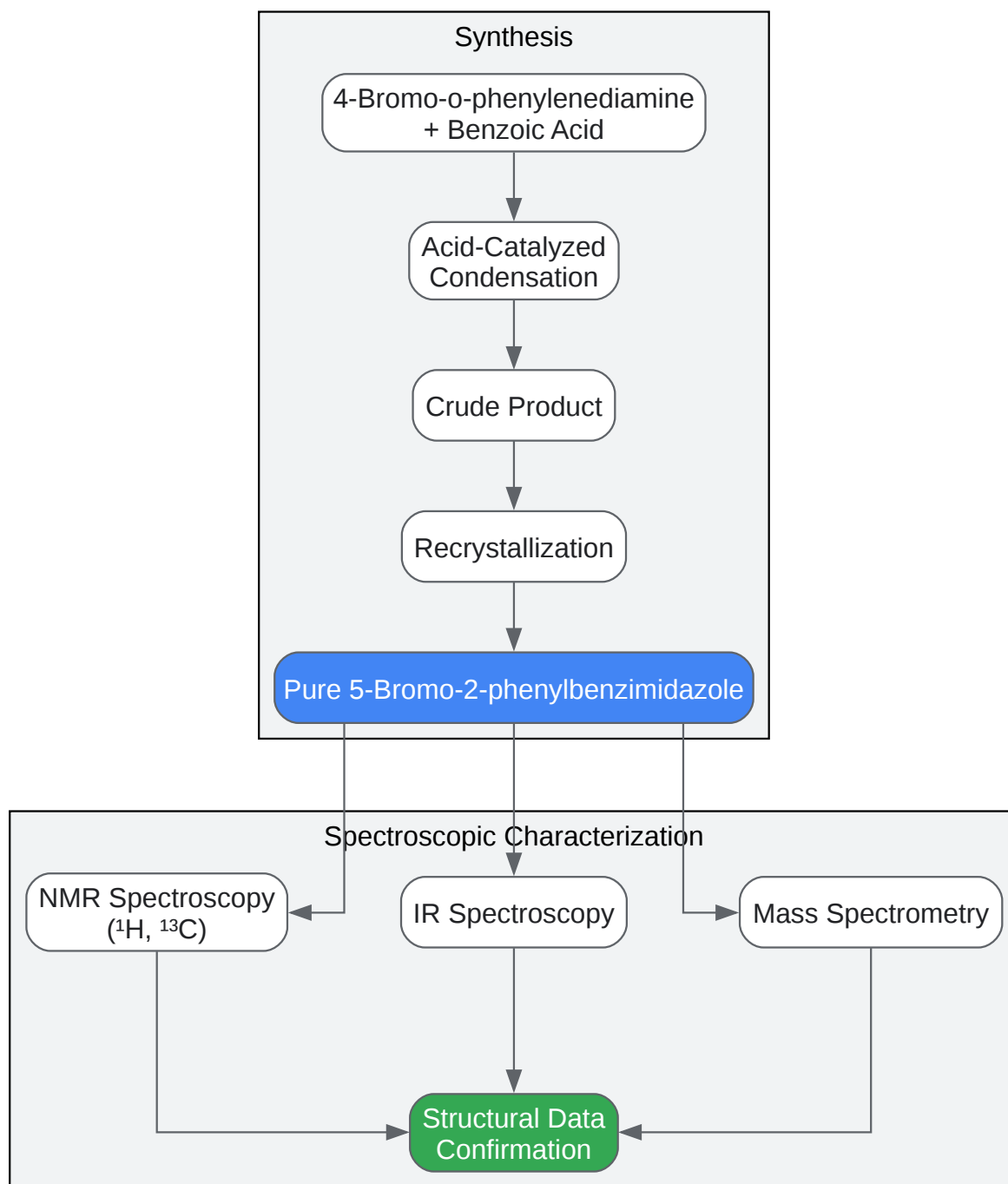
- Work-up: Upon completion, the mixture is cooled to room temperature and then poured into a beaker containing ice and a basic solution (e.g., 10% NaOH) to neutralize the acid catalyst.
[6]
- Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure **5-Bromo-2-phenylbenzimidazole**. [7]

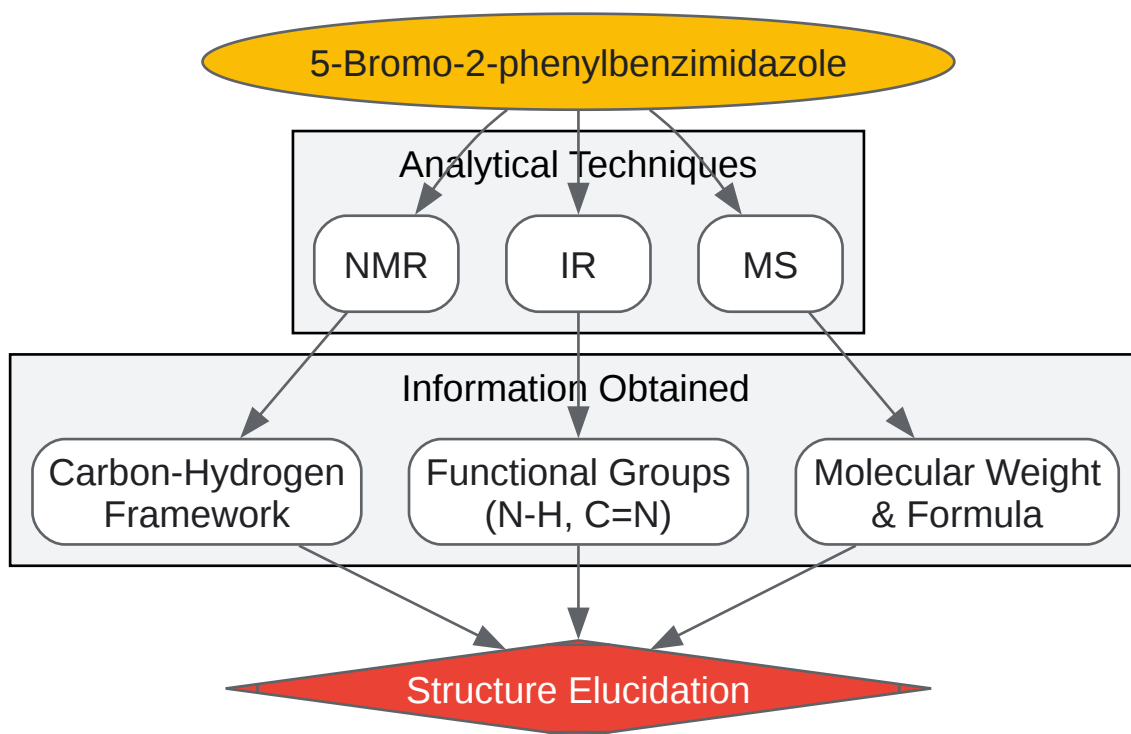
The characterization of the synthesized compound is performed using standard spectroscopic techniques.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker spectrometer at 600 MHz and 150 MHz, respectively. The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d_6), and tetramethylsilane (TMS) was used as the internal standard. [5]
- IR Spectroscopy: IR spectra were obtained using a Bruker Vertex 70 spectrophotometer. The solid sample was prepared as a potassium bromide (KBr) pellet. [5]
- Mass Spectrometry: High-resolution mass spectrometry was performed on an IonSpec QFT-MALDI MS instrument using electrospray ionization (ESI). [5]

Workflow and Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of **5-Bromo-2-phenylbenzimidazole**.





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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 5-Bromo-2-phenylbenzimidazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157647#spectroscopic-data-nmr-ir-mass-spec-of-5-bromo-2-phenylbenzimidazole]

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